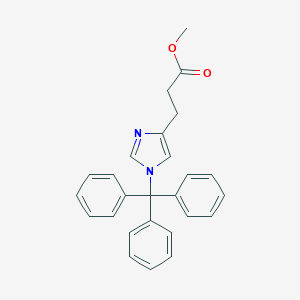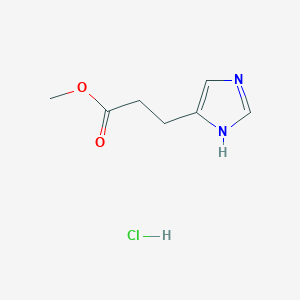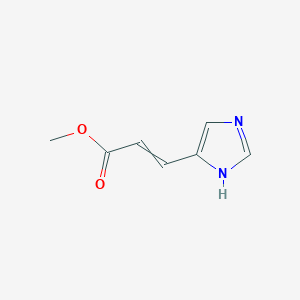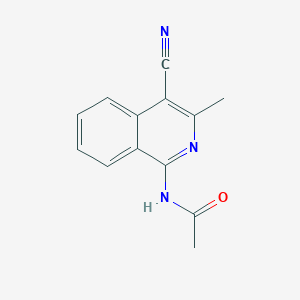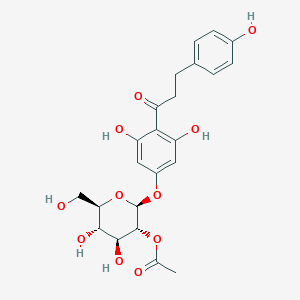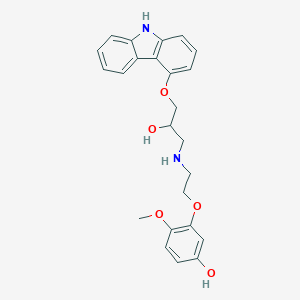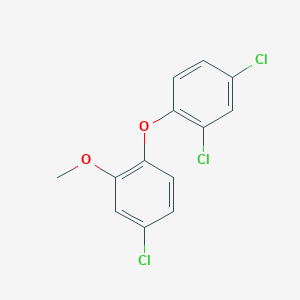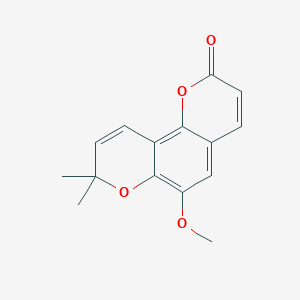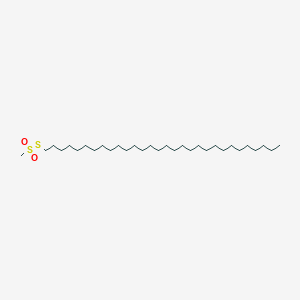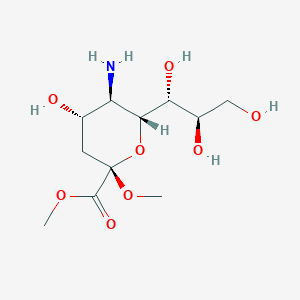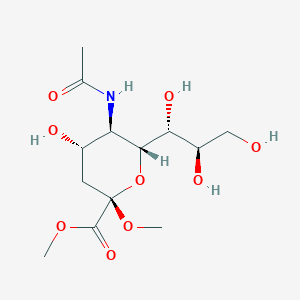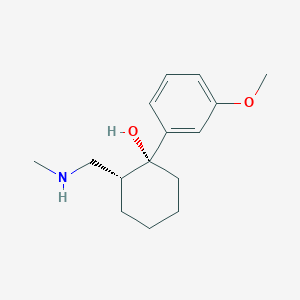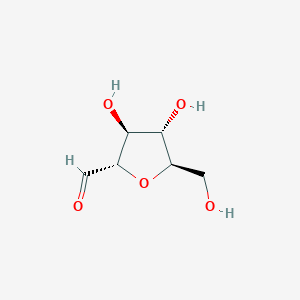
2,5-Anhydro-D-mannose
Vue d'ensemble
Description
2,5-Anhydro-D-mannose is a yellow to orange solid . It is a mixture of the acetal and aldehyde forms . It is structurally similar to D-mannose .
Synthesis Analysis
In research, 2,5-Anhydro-D-mannose is primarily used as a precursor or building block for the synthesis of alginate-based materials . It serves as a starting material for the production of alginate hydrogels, microcapsules, and scaffolds .Molecular Structure Analysis
The molecular weight of 2,5-Anhydro-D-mannose Oxime is 177.16 and its molecular formula is C6H11NO5 . This compound is a mixture of the acetal and aldehyde forms .Chemical Reactions Analysis
The product reacts with thiobarbituric acid giving rise to a pink-colored derivative with an excitation maximum located at 555 nm .Physical And Chemical Properties Analysis
2,5-Anhydro-D-mannose is a yellow to orange solid . It is a mixture of the acetal and aldehyde forms .Applications De Recherche Scientifique
Precursors of Diblock Oligosaccharides
2,5-Anhydro-D-mannose is used in the synthesis of diblock oligosaccharides . The highly reactive 2,5-anhydro-D-mannose residue at the reducing end of chitin oligomers, obtained by nitrous acid depolymerization, is activated by dihydrazides or dioxyamines to provide precursors for chitin-based diblock saccharides . These reactions are much faster than for other carbohydrates .
Synthesis of Complex Carbohydrate Derivatives
2,5-Anhydro-D-mannose oxime has emerged as a valuable compound in scientific research due to its unique chemical properties and diverse applications . One significant area of interest is its role as a versatile building block for the synthesis of complex carbohydrate derivatives .
Production of Glycoconjugates
In addition to complex carbohydrate derivatives, 2,5-Anhydro-D-mannose oxime is also used in the production of glycoconjugates . These are compounds that result from the covalent bonding of a carbohydrate to another functional group or molecule.
Synthesis of Chitooligosaccharides
The nitrous acid depolymerization of chitosan enables the synthesis of singular chitosan oligosaccharides (COS) since their reducing-end unit is composed of 2,5-anhydro-D-mannofuranose . This process forms a relevant strategy for the development of advanced functional COS-based conjugates .
Reducing-End Conjugation of COS
2,5-Anhydro-D-mannose is used in a chemical method for the reducing-end conjugation of COS by the commercially available dioxyamine O,O′-1,3-propanediylbishydroxylamine . The resulting dioxyamine-linked COS synthesized by both oximation and reductive amination ways were fully characterized .
Treatment of Urinary Tract Infections (UTIs)
2,5-Anhydro-D-mannose may be useful in the treatment of urinary tract infections (UTIs) . However, more research is needed to confirm its effectiveness and safety in this application.
Safety And Hazards
Orientations Futures
2,5-Anhydro-D-mannose is a mixture of the acetal and aldehyde forms. It is structurally similar to D-mannose . It is primarily used as a precursor or building block for the synthesis of alginate-based materials . It serves as a starting material for the production of alginate hydrogels, microcapsules, and scaffolds .
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3-5(9)6(10)4(2-8)11-3/h1,3-6,8-10H,2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPTZKZHMOIRE-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydro-D-mannose | |
CAS RN |
495-75-0 | |
| Record name | 2,5-Anhydromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-ANHYDRO-D-MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE7AJ557M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



